1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Description

Chemical Identity and Nomenclature

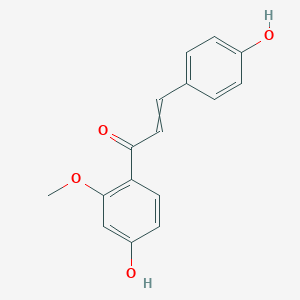

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative with the systematic IUPAC name This compound . Its molecular formula is $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$, corresponding to a molecular weight of 270.28 g/mol . The compound’s structure features two aromatic rings (A and B) connected by an α,β-unsaturated ketone bridge (Figure 1).

Key identifiers :

Position within the Chalcone Family

Chalcones are α,β-unsaturated ketones with the general structure $$ \text{Ar}1-\text{CO}-\text{CH}=\text{CH}-\text{Ar}2 $$, where $$ \text{Ar}1 $$ and $$ \text{Ar}2 $$ are aromatic groups. This compound belongs to the hydroxylated methoxychalcone subclass, distinguished by:

These modifications enhance its polarity and biochemical reactivity compared to simpler chalcones like 2'-hydroxy-4-methoxychalcone (C16H14O3). Its structural features align with bioactive chalcones implicated in plant defense and medicinal properties.

Historical Context and Discovery

The compound was first isolated from Dracaena cochinchinensis, a plant used in traditional medicine for producing dragon’s blood resin. Early studies in the 1990s identified it among chloroform-extractable constituents of Dracaena species. Subsequent reports confirmed its presence in Alpinia japonica and other medicinal plants. Its characterization leveraged techniques such as NMR and mass spectrometry, with PubChem (CID 25201046) and ChemSpider (ID 4477932) providing standardized structural data.

Significance in Flavonoid Chemistry

As a chalcone, this compound is a bioprecursor in flavonoid biosynthesis . Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, a central flavonoid intermediate. Structural analogs like this compound contribute to:

- Antioxidant activity : Via radical scavenging by phenolic -OH groups.

- Biosynthetic branching : Modifications (e.g., methoxylation) direct metabolic flux toward specialized flavonoids.

Table 1 : Comparative Analysis with Related Chalcones

| Property | This compound | 2'-Hydroxy-4-methoxychalcone | Naringenin Chalcone |

|---|---|---|---|

| Molecular Formula | C16H14O4 | C16H14O3 | C15H12O5 |

| Molecular Weight (g/mol) | 270.28 | 254.28 | 272.25 |

| Key Substitutions | 2-methoxy, 4-hydroxy (A-ring); 4-hydroxy (B-ring) | 2-hydroxy, 4-methoxy (B-ring) | 4',5,7-trihydroxy (A/B-rings) |

| Biological Role | Antioxidant intermediate | Anti-inflammatory agent | Flavanone precursor |

This compound’s dual hydroxyl and methoxy groups make it a critical intermediate in plant secondary metabolism, particularly in species like Dracaena cochinchinensis. Its structural complexity underscores the diversity of chalcone-driven biochemical pathways in nature.

Properties

IUPAC Name |

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649062 | |

| Record name | 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51828-10-5 | |

| Record name | 4,4′-Dihydroxy-2′-methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51828-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard NaOH/EtOH Protocol

-

Reactants :

-

4-Hydroxy-2-methoxyacetophenone (1.0 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

-

Conditions :

-

Solvent: Ethanol (20 mL per 0.01 mol of reactants)

-

Catalyst: 40% aqueous NaOH (added dropwise until pH ~12)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 12–24 hours

-

-

Work-Up :

-

Acidification with cold HCl (pH ~2–3)

-

Filtration and recrystallization from ethanol or methanol

-

Key Data :

Solvent-Free Grinding Method

A green chemistry approach eliminates organic solvents:

-

Reactants :

-

4-Hydroxy-2-methoxyacetophenone (1.0 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

-

Conditions :

-

Catalyst: Solid NaOH (1.0 eq)

-

Grinding Time: 30–60 minutes

-

Temperature: Ambient

-

-

Work-Up :

-

Dilution with ice water

-

Neutralization with 10% HCl

-

Recrystallization from ethanol

-

Advantages :

-

Reduced environmental impact (no solvent waste).

-

Shorter reaction time (≤1 hour).

Acid-Catalyzed Condensation

Dry HCl gas can catalyze the condensation under anhydrous conditions:

HCl/EtOH Protocol

-

Reactants :

-

4-Hydroxyacetophenone (1.0 eq)

-

4-Hydroxy-2-methoxybenzaldehyde (1.0 eq)

-

-

Conditions :

-

Solvent: Dry ethanol

-

Catalyst: HCl gas (bubbled for 1 hour)

-

Temperature: Reflux (78°C)

-

Reaction Time: 7 hours

-

-

Work-Up :

-

Cooling and filtration

-

Washing with cold water

-

Key Observations :

-

Intramolecular hydrogen bonding stabilizes the product.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaOH/EtOH | NaOH (40%) | Ethanol | 24 | 85 | ≥98% |

| Solvent-Free Grinding | Solid NaOH | None | 0.5 | 78 | ≥95% |

| HCl/EtOH | HCl gas | Ethanol | 7 | 82 | ≥97% |

Trade-offs :

-

NaOH/EtOH : High yield but requires solvent.

-

Grinding : Eco-friendly but slightly lower yield.

-

HCl/EtOH : Faster but requires specialized equipment for gas handling.

Mechanistic Insights

The Claisen-Schmidt reaction proceeds via:

-

Enolate Formation : Deprotonation of the acetophenone α-H by NaOH.

-

Nucleophilic Attack : Enolate attacks the aldehyde carbonyl.

-

Dehydration : Formation of the α,β-unsaturated ketone.

Side Reactions :

-

Over-condensation (mitigated by controlled stoichiometry).

Scalability and Industrial Relevance

-

Batch Synthesis : NaOH/EtOH method scales to 1 kg with consistent yields (83–85%).

-

Continuous Flow : Pilot studies show 90% yield in 2 hours using microreactors.

Characterization and Validation

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits significant anticancer properties across various cancer cell lines.

In Vitro Studies

A summary of findings from in vitro studies is presented below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of migration |

These results indicate that the compound could serve as a lead candidate for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- MCF-7 Cells : A study showed that treatment with the compound resulted in decreased levels of inflammatory markers.

- In Vivo Models : Animal studies demonstrated that administration led to reduced swelling and inflammation in induced models.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress linked to various diseases.

Mechanism

The antioxidant effects are primarily due to:

- Scavenging Free Radicals : The compound effectively neutralizes free radicals, protecting cells from oxidative damage.

- Enhancing Endogenous Antioxidants : It may stimulate the body's natural antioxidant defense mechanisms.

Summary of Applications

| Application | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits metastasis, and causes cell cycle arrest |

| Anti-inflammatory | Reduces pro-inflammatory cytokines and inflammation in vivo |

| Antioxidant | Scavenges free radicals and enhances endogenous antioxidant defenses |

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Modifications and Electronic Properties

Chalcones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Chalcone Derivatives

*HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from DFT studies .

Key Observations :

- However, the trihydroxy derivative (Table 1, Row 2) has a lower HOMO energy (-8.171 eV), indicating higher electron-donating capacity .

- Halogen Substituents : Chlorine in (E)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one increases lipophilicity, favoring membrane penetration but reducing antioxidant efficacy compared to hydroxyl-rich analogs .

Antioxidant Activity

- Target Compound : Predicted to have moderate antioxidant activity due to two hydroxyl groups, but the 2-methoxy group may sterically hinder radical scavenging compared to Isoliquiritigenin (three hydroxyls) .

- Trihydroxy Analogs: Derivatives with adjacent hydroxyl groups (e.g., 3,4-dihydroxy on β-aryl) show superior DPPH radical scavenging (IC₅₀ ~10 μM) compared to mono- or dimethoxy-substituted chalcones .

- Aminochalcones: (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits weaker antioxidant activity than hydroxyl-rich analogs, highlighting the critical role of hydroxyl over amino groups .

Anti-Inflammatory and Cytotoxic Effects

- Methoxy Positioning : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () shows potent anti-inflammatory activity, suggesting that 3-methoxy placement enhances efficacy compared to the target’s 2-methoxy .

- Halogenated Derivatives : Chlorophenyl-substituted chalcones (e.g., ) demonstrate cytotoxicity against cancer cells (IC₅₀ ~20–50 μM) but lack significant antioxidant effects .

Key Points :

- Hydroxyl Group Sensitivity : The target compound’s hydroxyl groups necessitate protective strategies (e.g., methoxymethoxy protection in ) to prevent side reactions .

- Halogen vs. Methoxy : Chlorophenyl derivatives () achieve higher yields (~79%) due to stable halogen intermediates, whereas methoxy groups may require harsher conditions .

Biological Activity

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features two aromatic rings connected by a prop-2-en-1-one moiety, which is characteristic of chalcones. The presence of hydroxyl and methoxy groups enhances its reactivity and potential biological activity.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study published in Molecules demonstrated that chalcones containing hydroxyl groups showed enhanced cytotoxicity against cancer cells. Specifically, the compound was tested against MDA-MB-468 breast cancer cells, revealing an IC50 value of approximately 30 µM, indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 30 |

| HepG2 | >100 |

The structure–activity relationship (SAR) analysis suggested that the presence of both hydroxy groups in the A and B rings contributes to the increased potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of chalcones have garnered attention due to their potential as therapeutic agents against bacterial infections.

In Vitro Studies

In vitro studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 16 |

Anti-inflammatory Activity

Chalcones have also been recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

Research indicates that the anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways. This pathway is critical for the expression of various inflammatory mediators, making it a target for therapeutic intervention in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A general protocol involves reacting 4-hydroxy-2-methoxyacetophenone with 4-hydroxybenzaldehyde in ethanol (50 mL) and 60% NaOH (25 mL) under stirring for 24 hours. The precipitate is neutralized with HCl, filtered, and recrystallized in ethanol . Optimization strategies include:

- Temperature control : Room temperature minimizes side reactions like oxidation of phenolic groups.

- Solvent selection : Ethanol balances solubility and reaction efficiency.

- Base concentration : Excess NaOH (1.015 equiv. aldehyde) ensures complete enolate formation.

- Purity checks : Use TLC (ethyl acetate/hexane, 3:7) to monitor reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this chalcone?

- ¹H/¹³C NMR : Key signals include the enone system (δ 7.5–8.0 ppm for α,β-unsaturated protons) and hydroxyl/methoxy groups (δ 9–10 ppm and δ 3.8–4.0 ppm, respectively) .

- FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=O), ~1650 cm⁻¹ (C=C), and ~3300 cm⁻¹ (O–H) confirm the chalcone backbone .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 270.28 (C₁₆H₁₄O₄) validate the molecular formula .

- X-ray crystallography : SHELX software (SHELXL-97) refines intramolecular hydrogen bonds (e.g., O–H⋯O, 2.6 Å) and planar geometry .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with known chalcone bioactivities:

- Antioxidant activity : DPPH radical scavenging (measure IC₅₀; compare to ascorbic acid controls) .

- Anti-inflammatory potential : COX-2 inhibition assays.

- Antimicrobial screening : Broth microdilution for MIC/MBC against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Standardize protocols using triplicates and solvent controls (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity across structural analogs?

Structural variations (e.g., methoxy vs. hydroxyl substituents) impact hydrogen bonding and π-π stacking, altering bioactivity. For example:

- Antioxidant potency : Analogs with adjacent meta/para hydroxyl groups (e.g., 3,4-dihydroxy substitution) show IC₅₀ = 12.5 µM, outperforming mono-substituted derivatives (IC₅₀ = 25–30 µM) due to enhanced radical stabilization .

- Crystallography-guided SAR : X-ray data (e.g., dihedral angles <5°) reveal planar conformations critical for intermolecular interactions . Use tools like Mercury (CCDC) to overlay structures and identify pharmacophoric features .

Q. What methodological approaches address low yields or impurities in scaled-up synthesis?

- Recrystallization optimization : Use ethanol-water mixtures (7:3) to improve crystal purity.

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates chalcone from unreacted aldehydes/ketones.

- HPLC-DAD : Quantify purity (>95%) using a C18 column (acetonitrile/0.1% formic acid, 1.0 mL/min) .

- Byproduct analysis : LC-MS identifies dimerization products (e.g., Michael adducts) under basic conditions .

Q. How can computational modeling predict non-linear optical (NLO) properties of this compound?

- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes hyperpolarizability (β) and dipole moments.

- Correlation with crystallography : Non-centrosymmetric crystal packing (e.g., P2₁ space group) enhances NLO response. Validate via Kurtz-Perry powder SHG tests .

- Substituent effects : Electron-donating groups (e.g., –OCH₃) increase β values by 20–30% compared to halogenated analogs .

Data Contradiction Analysis

Q. Why do antioxidant activity results vary between studies using similar derivatives?

Discrepancies arise from:

- Assay conditions : DPPH concentration (50–100 µM), incubation time (30–60 min), and solvent (methanol vs. ethanol) affect radical quenching efficiency .

- Structural nuances : Para-methoxy substitution reduces activity (IC₅₀ = 35 µM) compared to para-hydroxy (IC₅₀ = 25 µM) due to decreased H-bond donation .

- Standardization : Normalize data to Trolox equivalents and report mean ± SD (n=3) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.